1-[4-(trifluoromethyl)benzyl]azepane
Description
1-[4-(Trifluoromethyl)benzyl]azepane is a seven-membered azepane ring substituted with a benzyl group bearing a trifluoromethyl (-CF₃) moiety at the para position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-12(6-8-13)11-18-9-3-1-2-4-10-18/h5-8H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGFZSYDRDIGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)benzyl]azepane typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl chloride and azepane.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-(trifluoromethyl)benzyl chloride is added dropwise to a solution of azepane and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(trifluoromethyl)benzyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[4-(trifluoromethyl)benzyl]azepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)benzyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular formulas, and molecular weights derived from the evidence:
Key Comparative Findings
Substituent Effects on Molecular Weight and Polarity :
- Sulfonylated derivatives (e.g., Evidence ) exhibit higher molecular weights (>300 g/mol) due to the sulfonyl group (-SO₂-), which also increases polarity.
- The target compound’s benzyl group (~255 g/mol) is lighter than benzoyl (313.52 g/mol) or sulfonylated analogs, favoring better membrane permeability .
Nitro-substituted analogs (Evidence ) may exhibit reduced stability due to the nitro group’s propensity for metabolic reduction.
Ring Size and Pharmacological Relevance :
- Diazepane derivatives (Evidence ) introduce an additional nitrogen, altering ring conformation and hydrogen-bonding capacity compared to azepane. This could influence receptor binding in drug design.
Solubility and Lipophilicity :
- Sulfonylated and hydrochlorides (Evidence ) are more water-soluble due to ionic character, whereas benzyl/benzoyl analogs are more lipophilic, favoring blood-brain barrier penetration.
Research Implications
- Medicinal Chemistry : The trifluoromethylbenzyl motif in the target compound offers a balance between lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) targets.
- Synthetic Challenges : Sulfonylation (Evidence ) requires harsh conditions compared to benzylation, which may limit scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
